Hypoxanthine-15N4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1 |
InChI Key |
FDGQSTZJBFJUBT-NNZQUYKOSA-N |
Isomeric SMILES |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for Hypoxanthine 15n4
Strategies for Isotopic Incorporation into Purine (B94841) Ring Systems
The synthesis of isotopically labeled purines, such as Hypoxanthine-15N4, relies on incorporating ¹⁵N atoms into the fundamental purine ring structure. In de novo purine biosynthesis, the nitrogen atoms of the purine ring are sourced from specific amino acids: glutamine, glycine, and aspartate. taylorandfrancis.com Therefore, a primary strategy for creating ¹⁵N-labeled purines involves using precursors where the nitrogen atoms of these amino acids are replaced with ¹⁵N isotopes. researchgate.net
Another significant strategy involves the chemical modification of an existing, fully ¹⁵N-labeled purine base. This is often more direct and efficient for targeted synthesis. For example, starting with a readily available ¹⁵N₅-Adenine allows for subsequent chemical reactions to modify the purine structure while retaining the isotopic labels. nih.govnih.gov This approach is central to the specific synthesis pathways for this compound.
Chemical Synthesis Pathways for this compound from ¹⁵N-Labeled Precursors
The chemical synthesis of this compound is effectively achieved through a multi-step process starting from ¹⁵N-labeled adenine (B156593). This pathway involves the deamination of the precursor followed by the potential creation of a reactive intermediate for further derivatization.
A well-established method for preparing this compound is the deamination of ¹⁵N₅-Adenine. nih.gov This reaction specifically targets the amino group at the C6 position of the adenine ring, converting it into a carbonyl group, which is characteristic of hypoxanthine (B114508). researchgate.netresearchgate.net The reaction is typically carried out in a weakly acidic medium using nitric salts, such as sodium nitrite, which generates the deaminating agent in situ. nih.gov
The process involves suspending ¹⁵N₅-Adenine in an acetic acid solution, followed by the addition of sodium nitrite. nih.gov Heating the mixture facilitates the conversion. Upon cooling, the resulting this compound product, being less soluble, crystallizes out of the solution and can be collected. nih.gov This direct conversion is an efficient method for producing the target compound with a high yield. nih.gov
Table 1: Reaction Conditions for Deamination of ¹⁵N₅-Adenine
| Parameter | Condition |
| Starting Material | ¹⁵N₅-Adenine |
| Reagents | Sodium nitrite, Acetic acid (30%) |
| Temperature | 40°C |
| Reaction Time | 1 hour |
| Product Isolation | Crystallization at 4°C |
Data sourced from a study on the synthesis of [¹⁵N]-labelled C6-substituted purines. nih.gov
Once this compound is synthesized, it can be converted into a more versatile intermediate for the synthesis of other purine derivatives: ¹⁵N₄-6-Chloropurine. nih.gov This compound is a key building block because the chlorine atom at the C6 position is a good leaving group, readily displaced by various nucleophiles. nih.govresearchgate.net
The conversion is a chlorination reaction, which is achieved by treating the ¹⁵N₄-Hypoxanthine with a strong chlorinating agent like phosphoryl chloride (POCl₃). nih.gov The reaction is performed under reflux conditions, typically in the presence of a base such as N,N-diisopropylethylamine (DIPEA), to drive the reaction to completion. nih.gov After the reaction, the excess POCl₃ is removed under reduced pressure, and the ¹⁵N₄-6-Chloropurine intermediate is isolated. nih.gov
Table 2: Reaction Conditions for Chlorination of ¹⁵N₄-Hypoxanthine
| Parameter | Condition |
| Starting Material | ¹⁵N₄-Hypoxanthine |
| Reagents | Phosphoryl chloride (POCl₃), N,N-diisopropylethylamine (DIPEA) |
| Temperature | 130°C (Reflux) |
| Reaction Time | 4 hours |
| Product Isolation | Distillation and extraction |
Data sourced from a study on the synthesis of [¹⁵N]-labelled C6-substituted purines. nih.gov
Purification and Validation of Synthesized this compound for Research Applications
For this compound to be useful as a tracer in research applications, its chemical and isotopic purity must be rigorously confirmed. rsc.org This involves a combination of purification techniques to remove unreacted starting materials and byproducts, followed by analytical methods to validate the final product's identity and enrichment level.
Following synthesis, the crude this compound product is subjected to purification. Chromatographic methods are essential for isolating the desired compound from any remaining precursors or reaction intermediates. nih.gov
Common techniques include:
Column Chromatography : This method is used to separate compounds based on their differential adsorption to a stationary phase. It was specifically noted as a purification step after the synthesis of related purine derivatives. nih.gov
Ion-Exchange Chromatography : This technique separates molecules based on their net charge. It is particularly effective for purifying purines and related compounds like nucleotides and has been used in the purification of enzymes that metabolize hypoxanthine. nih.govnih.gov Anion-exchange columns are a specific tool used in the isolation of uric acid and allantoin, which are metabolites of purines. nih.govscispace.com
After purification, the final product must be analyzed to confirm its identity, chemical purity, and the extent of ¹⁵N incorporation. Several analytical techniques are employed for this validation.
Mass Spectrometry (MS) : MS is a primary tool for determining isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the synthesized compound, researchers can confirm the incorporation of the four ¹⁵N atoms. High-resolution mass spectrometry (HRMS) provides precise mass data, confirming the elemental composition and identity of the product. nih.gov Commercially available this compound typically has a chemical purity of 98% or higher. isotope.comlabmix24.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the synthesized compound. nih.gov ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the atomic connectivity and chemical environment, confirming that the desired this compound has been formed. nih.govnih.gov It also serves as a method to ensure structural integrity. rsc.org
Table 3: Methods for Validation of this compound
| Analytical Method | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the sample into its components. | Confirms the presence of a single major peak corresponding to the product. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula and isotopic incorporation. | Verifies the correct mass corresponding to the ¹⁵N₄-labeled compound. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and identity. | Provides spectral data consistent with the structure of hypoxanthine. nih.gov |
Advanced Analytical Techniques for Hypoxanthine 15n4 Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique capable of providing detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov For nitrogen-containing compounds like Hypoxanthine-15N4, NMR experiments targeting the ¹⁵N nucleus are particularly insightful. The ¹⁵N isotope has a nuclear spin of ½, which is advantageous for high-resolution NMR studies, though its low natural abundance (0.37%) often necessitates isotopic labeling to achieve sufficient signal for analysis. researchgate.net The use of Hypoxanthine-¹⁵N₄, where all four nitrogen atoms are the ¹⁵N isotope, greatly enhances the sensitivity of these experiments, making it a valuable tool in biomolecular NMR. researchgate.netisotope.com
The chemical shift (δ) in ¹⁵N NMR is highly sensitive to the electronic environment of the nitrogen atom. This sensitivity allows for the differentiation of the four distinct nitrogen atoms within the this compound molecule. The chemical shifts provide a clear indication of the hybridization state, the presence of lone-pair electrons, and involvement in hydrogen bonding.
In purine (B94841) derivatives, nitrogen atoms can be broadly classified into two types based on their chemical environment: pyridine-like and pyrrole-like. u-szeged.hu
Pyridine-like nitrogens (N1 and N3 in the six-membered ring, and N7 in the five-membered ring of hypoxanthine) are generally more deshielded and resonate at higher chemical shift values.
Pyrrole-like nitrogens (N9 in the five-membered ring, when protonated) are more shielded and appear at lower chemical shift values. u-szeged.hu
Studies on similar purine structures, such as guanine (B1146940) derivatives, show that the N-7 nitrogen is consistently more shielded than the N-9 atom in related isomers. u-szeged.hu The chemical shifts of N-1 and N-3 in the six-membered ring are significantly influenced by the lactam-lactim tautomerism characteristic of hypoxanthine (B114508). u-szeged.hu For instance, the lactam form, which is predominant for hypoxanthine, results in chemical shifts for N-1 and N-3 that are distinct from those in the lactim form. u-szeged.hu
The following table summarizes the characteristic ¹⁵N chemical shift ranges for different types of nitrogen atoms found in purine-like heterocyclic systems.
Table 1: Characteristic ¹⁵N NMR Chemical Shift Ranges in Purine-like Systems Data compiled from studies on various purine derivatives and nitrogen heterocycles.
| Nitrogen Atom Type | Example Location in Hypoxanthine | Characteristic Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| Pyridine-like | N-7 | 238 – 251 | u-szeged.hu |
| Pyrrole-like | N-9 (protonated) | 141 – 166 | u-szeged.hu |
| Lactam | N-1 | ~150 | u-szeged.hu |
| Amidine-like | N-3 | ~190 (lactam form) | u-szeged.hu |
While one-dimensional ¹⁵N NMR provides chemical shift information, multi-dimensional NMR experiments are essential for elucidating complex structures and molecular interactions. numberanalytics.comwikipedia.org By spreading signals across two or more frequency axes, these techniques resolve overlapping peaks and reveal correlations between different nuclei. wikipedia.orgslideshare.net
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is one of the most fundamental and informative 2D NMR techniques for ¹⁵N-labeled compounds. wikipedia.org It detects correlations between protons and directly bonded nitrogen atoms. In the resulting spectrum, each peak corresponds to a specific N-H bond, creating a unique "fingerprint" of the molecule. wikipedia.orgresearchgate.net This is invaluable for studying this compound, as it can be used to monitor changes in the chemical environment of specific nitrogen atoms upon interaction with other molecules, such as proteins or nucleic acids, revealing sites of binding and conformational changes. nih.govresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹⁵N HMBC experiment provides information on longer-range couplings, typically over two to three bonds. numberanalytics.comljmu.ac.uk This technique correlates nitrogen atoms with protons that are not directly attached to them. For this compound, an HMBC spectrum can reveal correlations between the nitrogen atoms (N1, N3, N-7, N9) and non-exchangeable protons on the purine ring (H2, H8) or protons on interacting molecules. This data is crucial for confirming structural assignments and understanding the three-dimensional architecture of molecular complexes. ljmu.ac.uk
Together, these multi-dimensional techniques allow researchers to use this compound not just for detection, but as a sophisticated probe to map intermolecular surfaces and gain dynamic insights into biological systems. nih.govnumberanalytics.com
Chromatographic Separation Techniques for this compound Isolation in Complex Matrices
The accurate quantification of hypoxanthine in biological samples such as plasma, serum, and urine is critical in various research contexts, from studying purine metabolism to identifying biomarkers for certain conditions. nih.govuio.no However, these biological matrices are incredibly complex, containing numerous compounds that can interfere with analysis. chromatographyonline.com Therefore, robust chromatographic separation techniques are required to isolate hypoxanthine from these interfering components prior to detection. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose. nih.gov
The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often an aqueous buffer mixed with an organic solvent like methanol (B129727) or acetonitrile. capes.gov.brresearchgate.net Several methods have been developed that successfully separate hypoxanthine from other purines like xanthine (B1682287), inosine (B1671953), and uric acid using specific mobile phase compositions and pH control. capes.gov.brjst.go.jp
When coupled with mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the recognized best practice for achieving the most accurate and reproducible quantification. chromatographyonline.com this compound is an ideal internal standard for this purpose. Because it has nearly identical physicochemical properties to the unlabeled (endogenous) hypoxanthine, it co-elutes during chromatography. chromatographyonline.com However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled analyte. By adding a known amount of this compound to the sample at the beginning of the workflow, it can correct for any analyte loss during sample preparation and for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the matrix. uio.nochromatographyonline.com This isotope dilution mass spectrometry (IDMS) approach ensures high precision and accuracy in determining the true concentration of hypoxanthine in the complex sample. uio.no
Table 2: Examples of Chromatographic Methods for Hypoxanthine Separation
| Technique | Matrix | Column Type | Mobile Phase Composition | Reference |
|---|---|---|---|---|
| HPLC | Plasma | Nucleosil 100-5C18 (Reversed-Phase) | KH2PO4 buffer (300 mM, pH 4.0), methanol, acetonitrile, tetrahydrofuran (B95107) (97.9:1:1:0.1) | capes.gov.br |
| HPLC | Plasma, Urine | Reversed-Phase and Cation-Exchange (Column-Switching) | Not specified in detail | jst.go.jp |
| HPLC | Cord Plasma | Reversed-Phase | Phosphate (B84403) buffer (20 mmol/l, pH 7.65-7.75) | nih.gov |
| HPLC | Human Plasma | Monolithic C18 (Reversed-Phase) | 0.1% Trifluoroacetic acid in water (pH 2.2) and methanol (gradient) | researchgate.net |
| UPLC | Serum | T3 or BEH Amide (HILIC) | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient) | nih.gov |
Applications of Hypoxanthine 15n4 in Metabolic Pathway Elucidation
Tracing Purine (B94841) De Novo Synthesis Pathways with Related ¹⁵N-Labeled Precursors
While Hypoxanthine-15N4 is primarily utilized to probe the purine salvage pathway, the broader context of purine metabolism often involves the concurrent use of other ¹⁵N-labeled precursors to delineate the de novo synthesis route. The de novo pathway constructs purine rings from simpler molecules, a process fundamental for cell growth and proliferation. wpmucdn.comresearchgate.netyoutube.com
Stable isotope tracing with precursors like ¹⁵N-glutamine, ¹⁵N-glycine, and ¹⁵N-aspartate allows for the precise tracking of nitrogen atoms as they are incorporated into the purine ring structure. researchgate.netnih.govnih.gov For instance, studies have utilized ¹⁵N-labeled glutamine to trace its contribution of nitrogen atoms to the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. researchgate.net By employing high-resolution mass spectrometry, researchers can quantify the incorporation of ¹⁵N into purine intermediates and end-products, thereby mapping the flux through the de novo pathway. mdpi.comacs.org
These analyses are crucial for understanding how cells regulate the complex and energy-intensive process of de novo purine synthesis in response to various physiological and pathological conditions. nih.gov
Investigating Purine Salvage Pathway Kinetics and Flux
The purine salvage pathway is a critical metabolic route that recycles purine bases from the degradation of nucleotides, thereby conserving energy. wpmucdn.comnih.govyoutube.com this compound is an invaluable tool for directly investigating the kinetics and flux of this pathway. nih.govnih.gov When introduced into a biological system, this compound is taken up by cells and can be converted back into a nucleotide, specifically ¹⁵N-labeled inosine monophosphate (IMP). nih.gov
By monitoring the rate of incorporation of the ¹⁵N label from this compound into IMP and subsequent purine nucleotides like AMP and GMP, researchers can quantify the activity of the salvage pathway. nih.govresearchgate.net This approach provides a dynamic view of how efficiently cells are recycling purine bases. nih.gov Studies have shown that while some tissues heavily rely on this pathway, others, like those in certain tumors, may exhibit different dependencies. nih.govnih.gov The rapid catabolism of hypoxanthine (B114508) in some in vivo contexts highlights the importance of understanding the tissue-specific dynamics of purine salvage. nih.govnih.gov
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Profiling Using ¹⁵N₄-Hypoxanthine
A key enzyme in the purine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). researchgate.netsynnovis.co.ukscience.gov This enzyme catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective mononucleotides, IMP and GMP. researchgate.netsynnovis.co.uk The activity of HGPRT can be precisely profiled using this compound as a substrate.
In this assay, the rate of formation of ¹⁵N-labeled IMP from this compound is measured. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled product. novocib.comresearchgate.net Deficiencies in HGPRT activity are associated with severe metabolic disorders like Lesch-Nyhan syndrome, making the accurate measurement of its activity clinically significant. youtube.comsynnovis.co.uknovocib.com The use of a stable isotope-labeled substrate like this compound offers a safe and sensitive alternative to traditional radiolabeled assays for determining HGPRT activity. novocib.comnih.gov
| Sample Type | Condition | HGPRT Activity (nmol ¹⁵N-IMP/hr/mg protein) |
|---|---|---|
| Control Cell Lysate | Standard | 125.3 |
| Patient Cell Lysate | Lesch-Nyhan Syndrome | 2.1 |
| Control Cell Lysate | HGPRT Inhibitor | 15.8 |
Interconversion of Hypoxanthine with Related Purines and Nucleotides
The metabolic fate of hypoxanthine extends beyond its direct salvage to IMP. It is part of a dynamic interplay with other purines and nucleotides. This compound allows researchers to trace these interconversions. For example, the ¹⁵N label from this compound can be tracked as it is incorporated into the guanine nucleotide pool, demonstrating the flux from IMP to GMP. researchgate.net
Furthermore, the enzymatic synthesis of guanine nucleotides labeled with ¹⁵N at specific positions has been achieved using related ¹⁵N precursors, highlighting the intricate enzymatic steps involved in these transformations. pasteur.fr Understanding these interconversion pathways is essential for a complete picture of purine metabolism and how it is regulated to meet the cell's needs for both adenosine and guanosine nucleotides. nih.gov
Analysis of Purine Catabolism and Excretion Dynamics in Biological Systems
Purine catabolism is the process by which purine nucleotides are broken down, ultimately leading to the production of uric acid for excretion in humans. mdpi.com Hypoxanthine is a key intermediate in this degradative pathway. By introducing this compound, researchers can trace its conversion to xanthine (B1682287) and subsequently to uric acid, both of which will carry the ¹⁵N label. mdpi.com
This allows for the dynamic analysis of purine degradation and excretion. For instance, by measuring the appearance of ¹⁵N-labeled uric acid in urine or plasma following the administration of this compound, one can quantify the rate of whole-body purine turnover and excretion. This approach can be valuable in studying metabolic disorders characterized by the overproduction of uric acid, such as gout. researchgate.net
Quantification of Metabolic Turnover Rates Using Stable Isotope Tracers
A significant advantage of using stable isotope tracers like this compound is the ability to quantify the turnover rates of metabolites. nih.govnih.govspringernature.com By measuring the rate at which the ¹⁵N label is incorporated into and disappears from various purine pools, researchers can calculate the synthesis and degradation rates of these molecules. nih.gov
This kinetic information provides a more complete understanding of metabolic regulation than static measurements of metabolite concentrations alone. nih.gov For example, a study might reveal that while the concentration of a particular nucleotide remains constant, its turnover rate is significantly elevated, indicating a highly dynamic metabolic state. researchgate.net Such insights are critical for understanding how cells adapt their metabolism to changing conditions. nih.govkuleuven.be
Compartmentalization of Purine Metabolism in Cellular and Subcellular Models
Metabolic pathways are often spatially organized within cells, a phenomenon known as compartmentalization. nih.gov This organization can enhance the efficiency of metabolic processes. Stable isotope tracers can be used to investigate the compartmentalization of purine metabolism. nih.gov
For example, by combining this compound tracing with techniques for subcellular fractionation or advanced imaging mass spectrometry, it is possible to determine the location of specific metabolic conversions. nih.govnih.gov This could reveal, for instance, whether the salvage of hypoxanthine occurs predominantly in the cytoplasm or within specific organelles like mitochondria. Understanding the spatial organization of purine metabolism provides deeper insights into its regulation and integration with other cellular functions. nih.gov
Hypoxanthine 15n4 in Enzyme Mechanism and Kinetics Studies
Elucidating Mechanisms of Xanthine (B1682287) Oxidoreductase (XOR) Activity and Purine (B94841) Oxidation
Xanthine oxidoreductase (XOR) is a key enzyme that catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. mdpi.commdpi.commdpi.com The use of isotopically labeled substrates like Hypoxanthine-15N4 has been instrumental in understanding the intricate mechanisms of XOR activity and the broader process of purine oxidation.
Stable isotope-labeled compounds, including [¹³C₂,¹⁵N₂]xanthine, are utilized in highly sensitive methods to measure XOR activity in biological samples like human plasma. mdpi.comkarger.comnih.gov These methods, often employing liquid chromatography/triple quadrupole mass spectrometry, allow for accurate quantification of XOR activity, unaffected by the endogenous concentrations of purines like hypoxanthine and xanthine. mdpi.comnih.govcapes.gov.br Such precise measurements are crucial for investigating the role of XOR in various physiological and pathological conditions. capes.gov.br
Research has shown that XOR exists in two interconvertible forms: a dehydrogenase form (XDH) and an oxidase form (XO). mdpi.com The XDH form is predominant under normal physiological conditions, while conversion to the XO form is associated with pathological states. mdpi.com Studies using ¹⁵N-labeled substrates help in delineating the kinetics and regulatory mechanisms of these two forms.
Furthermore, investigations into purine metabolism have revealed the significance of the purine salvage pathway, where hypoxanthine is recycled back into nucleotides by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govfrontiersin.org The use of ¹⁵N₄-hypoxanthine has enabled researchers to trace the fate of hypoxanthine, demonstrating that inhibiting XOR can increase the availability of hypoxanthine for this salvage pathway, which is particularly important for ATP synthesis in energy-depleted states. nih.gov This highlights the bifurcation of hypoxanthine metabolism between oxidation by XOR and salvage by HPRT. nih.gov
Probing Substrate Specificity and Affinity of Purine Metabolizing Enzymes
The substrate specificity and affinity of enzymes are fundamental to their biological function. This compound is a valuable probe for investigating these properties in purine metabolizing enzymes. By using ¹⁵N-labeled hypoxanthine, researchers can directly monitor its interaction with enzymes and its conversion to products.
For instance, studies on hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an essential enzyme in purine salvage, have utilized ¹⁵N-labeled hypoxanthine to understand its substrate binding and catalytic mechanism. nih.govnih.gov This enzyme converts hypoxanthine, guanine (B1146940), and xanthine into their respective mononucleotides. nih.govnih.gov Isotope labeling allows for the differentiation of the substrate and product, facilitating the determination of kinetic parameters such as Kₘ and kcat for different purine bases.
In the context of purine nucleoside phosphorylase (PNP), another key enzyme in purine metabolism, ¹⁵N-labeled hypoxanthine has been used to study its interaction with the enzyme's active site. researchgate.net NMR spectroscopy studies with specifically ¹⁵N-labeled hypoxanthine have provided insights into the hydrogen bonding network between the substrate and the enzyme, revealing how the enzyme recognizes and binds its substrate. researchgate.net
The use of ¹⁵N₄-hypoxanthine in combination with mass spectrometry has also been employed to trace the metabolic fate of hypoxanthine in cells. nih.gov This allows researchers to quantify the flux through different metabolic pathways, such as the de novo synthesis versus the salvage pathway for purine nucleotides, providing a clearer picture of substrate utilization under different cellular conditions. nih.gov
Investigating Kinetic Isotope Effects (KIE) with ¹⁵N Labels
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structures of enzymatic reactions. researchgate.netgoogle.com The KIE is the ratio of the reaction rate of a substrate with a light isotope to that of a substrate with a heavy isotope. google.com By measuring the KIE with ¹⁵N-labeled hypoxanthine, researchers can gain detailed insights into the bond-breaking and bond-forming events that occur during catalysis.
In the study of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), KIEs were measured using specifically labeled hypoxanthine, including at the 7-¹⁵N and 9-¹⁵N positions. nih.gov These experimental KIE values were then compared with theoretical values from quantum mechanical calculations to model the transition state of the reaction. nih.gov This approach provides information on bond lengths, geometry, and charge distribution in the transition state. nih.govacs.orgacs.org
For PfHGXPRT, the 9-¹⁵N KIE provided information about the primary bond-making event, while the 7-¹⁵N KIE offered insights into the protonation state of the purine ring in the transition state. nih.gov The results indicated a dissociative, Sₙ1-like transition state for the enzyme. nih.govnih.gov
Similarly, KIE studies on purine nucleoside phosphorylase (PNP) using [9-¹⁵N]inosine, which is converted to hypoxanthine, have been used to compare the transition states of the human and P. falciparum enzymes. nih.govresearchgate.net The 9-¹⁵N KIE for the human PNP was consistent with the equilibrium formation of hypoxanthine and an oxacarbenium ion, while for the P. falciparum enzyme, it suggested a more constrained environment around the N9 position in the transition state. nih.gov
Table 1: Experimental Kinetic Isotope Effect (KIE) Values for PfHGXPRT with ¹⁵N-labeled Hypoxanthine
| Labeled Position | KIE Value | Interpretation | Reference |
| 7-¹⁵N | 0.988 ± 0.009 | Inverse KIE, indicates stiffening of the N-7 bond vibrational environment in the transition state. | nih.gov |
| 9-¹⁵N | 1.029 ± 0.006 | Primary KIE, reflects the breaking of the N-9 to C-1' bond in the transition state. | nih.gov |
This table presents a simplified representation of KIE data for illustrative purposes.
Conformational Dynamics of Enzyme-Substrate Interactions using Isotopic Probes
Enzyme function is intrinsically linked to its conformational dynamics, which are the motions within the protein structure that occur during substrate binding and catalysis. nih.govmdpi.com Isotopic probes, such as this compound, are invaluable for studying these dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating conformational dynamics. portlandpress.com By labeling the substrate with ¹⁵N, researchers can monitor changes in the chemical environment of specific atoms upon binding to the enzyme. researchgate.net For example, ¹⁵N NMR studies of hypoxanthine binding to purine nucleoside phosphorylase (PNP) revealed significant chemical shift changes at the N-1 and N-7 positions of the purine ring, providing insights into the specific hydrogen bonding interactions that stabilize the enzyme-substrate complex. researchgate.net
Furthermore, the use of uniformly ¹⁵N-labeled proteins allows for the study of the enzyme's dynamics as a whole. pnas.orgpnas.org Changes in the NMR relaxation parameters of the protein's backbone amides upon substrate binding can map out the regions of the enzyme that undergo conformational changes. researchgate.net
Molecular dynamics simulations, often used in conjunction with experimental data from isotopic labeling, provide a computational approach to visualize and understand the conformational changes that occur during the enzymatic reaction. acs.orgchemrxiv.orgitmedicalteam.pl These simulations can model the entire catalytic cycle, from substrate binding and conformational rearrangements to product release. mdpi.complos.org The combination of isotopic probes and computational methods offers a powerful strategy for elucidating the intricate relationship between enzyme dynamics and catalytic function. acs.org
Application of Hypoxanthine 15n4 in Specific Biological Systems Research
Metabolic Investigations in Prokaryotic and Eukaryotic Cell Cultures
Stable isotope tracing with Hypoxanthine-15N4 is a powerful technique to dissect the complexities of purine (B94841) metabolism in both prokaryotic and eukaryotic cell cultures. By introducing this labeled compound into the culture medium, researchers can monitor its uptake and subsequent conversion into various purine nucleotides and downstream metabolites. nih.govpnas.org This approach provides a dynamic view of the balance between the de novo and salvage pathways of purine synthesis.
In eukaryotic cells, including various cancer cell lines and primary cell cultures, this compound has been instrumental in understanding how cells adapt their metabolism under different conditions. For instance, studies have shown that under conditions of mitochondrial dysfunction or when the de novo synthesis pathway is inhibited, cells can enhance their reliance on the purine salvage pathway, a process that can be quantitatively assessed by tracing the incorporation of 15N from this compound into inosine (B1671953) monophosphate (IMP), and subsequently into adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov
Research in human lung adenocarcinoma cells (PC9) has utilized this compound to explore the effects of gefitinib (B1684475), an EGFR tyrosine kinase inhibitor. researchgate.net These studies revealed that gefitinib treatment can inhibit the synthesis of purine nucleotides, and that the inhibition of the purine salvage enzyme hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1) increases the sensitivity of these cancer cells to the drug. researchgate.net This highlights the role of the purine salvage pathway in drug resistance mechanisms.
Similarly, in prokaryotic systems, while specific studies solely focusing on this compound are less common, the principles of metabolic flux analysis using stable isotopes are well-established. biorxiv.orgmdpi.com These studies often employ a combination of labeled substrates to map out the intricate network of metabolic pathways, including purine metabolism. The insights gained from such studies are crucial for understanding bacterial physiology and for identifying potential antibiotic targets. mdpi.com
Table 1: Application of this compound in Cell Culture Studies
| Cell Type | Research Focus | Key Findings |
| Human Lung Cancer Cells (H460) | Investigating the metabolic response to electron transport chain (ETC) inhibition. nih.gov | ETC blockade suppresses de novo purine synthesis and increases reliance on the purine salvage pathway, as evidenced by increased incorporation of labeled hypoxanthine into purine pools. nih.gov |
| Human Lung Adenocarcinoma Cells (PC9) | Understanding the role of purine metabolism in gefitinib resistance. researchgate.net | Gefitinib inhibits purine nucleotide synthesis; inhibiting the HPRT1 enzyme in the salvage pathway enhances sensitivity to the drug. researchgate.net |
| Escherichia coli | Studying the consequences of defects in purine nucleotide metabolism. pnas.org | Mutations in genes controlling purine metabolism led to significant incorporation of hypoxanthine into DNA and RNA. pnas.org |
| Saccharomyces cerevisiae | Investigating the impact of genetic mutations on purine metabolism. pnas.org | Similar to E. coli, mutations in purine metabolism genes resulted in a substantial increase of hypoxanthine in cellular nucleic acids. pnas.org |
In Vivo Tracing Studies in Animal Models (excluding human clinical trials)
In vivo studies using this compound in animal models provide a systemic understanding of purine metabolism that cannot be fully recapitulated in cell culture. These studies allow for the investigation of metabolic fluxes between different organs and how they are altered in physiological and pathological states. nih.gov
Organ-Specific Purine Metabolism Profiling
By administering this compound to animal models, researchers can trace the distribution and metabolism of this labeled purine in various organs. biorxiv.org This technique has been particularly valuable in neuroscience research. For example, in a mouse model of diffuse intrinsic pontine glioma (DIPG), in vivo tracing with this compound revealed that the purine salvage pathway is functional and contributes to the purine pools within the tumor. biorxiv.org This was evidenced by the incorporation of the 15N label into inosine and its degradation product, urate, within the tumor tissue. biorxiv.org
Studies in germ-free mice have also utilized purine metabolite analysis to understand the influence of gut microbiota on host purine metabolism. mdpi.com These studies found that germ-free conditions altered the expression of purine metabolizing enzymes in the liver and led to lower plasma levels of purine metabolites like inosine, guanosine, xanthine (B1682287), and hypoxanthine, suggesting an enhanced purine metabolism in the host in the absence of gut bacteria. mdpi.com
Systemic Flux Analysis in Intact Organisms
In the DIPG mouse model, stable isotope tracing with both [15N]serine and [15N4]hypoxanthine helped to functionally interrogate the de novo and salvage pathways of purine biosynthesis. biorxiv.org The results demonstrated that the H3K27M mutation, a hallmark of DIPG, is likely sufficient to induce a rewiring of purine metabolism, characterized by an increase in the salvage pathway. biorxiv.org This systemic view is essential for developing targeted therapies that exploit the metabolic vulnerabilities of cancer cells.
Role of Purine Metabolism in Pathophysiological Models (focus on underlying mechanisms, excluding human clinical trials)
The use of this compound in animal models of disease has provided significant insights into the underlying mechanisms of various pathologies, particularly those involving metabolic disturbances.
Ischemic Reperfusion Injury Mechanisms
Ischemic reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. nih.gov Purine metabolism plays a central role in the pathophysiology of IRI. During ischemia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of hypoxanthine. nih.gov Upon reperfusion, the reintroduction of oxygen allows the enzyme xanthine oxidase to metabolize this excess hypoxanthine, a reaction that generates reactive oxygen species (ROS) and contributes to oxidative stress and tissue damage. nih.govimrpress.com
While direct tracing studies with this compound in IRI models are not extensively detailed in the provided search results, the established role of hypoxanthine accumulation makes it a key area for future investigation with this tracer. Such studies could precisely quantify the flux through the xanthine oxidase pathway during reperfusion and help evaluate the efficacy of therapeutic interventions aimed at mitigating this process.
Alterations in Purine Metabolism in Disease Models
Alterations in purine metabolism are a hallmark of various diseases, including cancer and neurological disorders. nih.govbiorxiv.orgmdpi.com Tracing studies with this compound are instrumental in elucidating these alterations.
In cancer models, such as the DIPG mouse model, this compound tracing has shown that tumors exhibit dysregulated purine metabolism, with an increased reliance on the salvage pathway. biorxiv.org This metabolic rewiring is driven by specific oncogenic mutations and creates a potential therapeutic vulnerability. biorxiv.org
In the context of neurological diseases, studies in models of Huntington's disease have pointed to impairments in purine metabolism. mdpi.com For example, increased levels of inosine and hypoxanthine were found in certain cellular models of the disease. mdpi.com In Parkinson's disease models, alterations in the levels of hypoxanthine and other purine metabolites have also been observed, suggesting a link between purine metabolism and the disease's pathophysiology. nih.gov
Furthermore, research on ischemic stroke has identified hypoxanthine as a key metabolite that is significantly elevated in both patients and mouse models. nih.gov Mechanistic studies suggest that this excess hypoxanthine can induce pyroptosis (a form of inflammatory cell death) in endothelial cells, leading to vascular injury and disruption of the blood-brain barrier. nih.gov
Table 2: Research Findings on this compound in Pathophysiological Models
| Disease Model | Key Findings on Purine Metabolism | Investigated Mechanism |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Increased purine salvage pathway activity. biorxiv.org | H3K27M mutation-induced metabolic rewiring. biorxiv.org |
| Ischemic Stroke | Significantly elevated levels of hypoxanthine. nih.gov | Hypoxanthine-induced GSDME-dependent pyroptosis of endothelial cells. nih.gov |
| Huntington's Disease | Increased intracellular levels of inosine and hypoxanthine in cellular models. mdpi.com | Impairment of purine metabolic pathways. mdpi.com |
| Parkinson's Disease | Decreased serum and CSF levels of hypoxanthine. nih.gov | Alterations in purine recycling pathways. nih.gov |
Neurological Disorders and Purine Cycling Research
The intricate balance of purine metabolism is vital for the proper functioning of the central nervous system (CNS), and its disruption is implicated in a range of neurological disorders. nih.govnih.gov Stable isotope labeling, particularly with compounds like this compound, has become an indispensable tool for probing the complexities of purine cycling in the brain and its connection to neurodegenerative diseases. nih.govnih.gov
Research has shown that the brain has a high demand for purines, which are essential for energy metabolism, neurotransmission, and the synthesis of nucleic acids. nih.gov Studies utilizing this compound have demonstrated that the purine salvage pathway is significantly more active than the de novo synthesis pathway in induced pluripotent stem cell (iPSC)-derived neuronal cells. nih.gov In these experiments, the addition of ¹⁵N₄ hypoxanthine led to a time-dependent increase in m+4 labeled ATP, indicating robust salvage activity. nih.gov This finding is crucial as it highlights the brain's reliance on recycling purines, a more energy-efficient process than synthesizing them from scratch. nih.gov
The table below summarizes key findings from a study investigating purine metabolism in iPSC-derived neuronal cells using stable isotope tracers.
| Tracer | Observed Metabolite | Key Finding | Implication for Neurological Research |
| ¹³C formate | ATP, ADP, AMP | Low levels of incorporation, not increasing over time. | De novo purine synthesis is not the predominant pathway in these neuronal cells. |
| ¹⁵N₄ hypoxanthine | m+4 ATP | Time-dependent increase in labeled ATP. | Highlights the high activity of the purine salvage pathway in neuronal cells. nih.gov |
Dysregulation of purine metabolism has been linked to several neurodegenerative diseases. nih.gov For instance, Lesch-Nyhan syndrome, a severe neurological disorder, is caused by a deficiency in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov This deficiency leads to an overactive de novo pathway and an accumulation of uric acid. nih.gov Understanding the dynamics of purine cycling through tracers like this compound can provide insights into the pathological mechanisms of such diseases and may help in developing therapeutic strategies aimed at restoring metabolic balance. nih.gov For example, research suggests that enhancing the pentose (B10789219) phosphate (B84403) pathway to supply the substrate for the salvage pathway could be a therapeutic avenue. nih.gov
Application in Microbiome-Host Metabolic Interplay Studies
The gut microbiome plays a significant role in host metabolism, including the metabolism of purines. news-medical.netnih.gov Stable isotope tracing with this compound is a powerful technique to unravel the complex metabolic interactions between the host and its resident microbes. pnas.org
The gut microbiota can both produce and degrade purines, thereby influencing the host's purine pool and uric acid levels. frontiersin.orgfrontiersin.org For example, certain bacterial species like Escherichia coli can contribute to uric acid production, while others, such as some Lactobacillus species, can degrade purine nucleosides like inosine and hypoxanthine, potentially reducing their absorption by the host. frontiersin.orgnih.gov
The use of stable isotope tracers allows researchers to follow the metabolic fate of compounds as they are processed by both the host and the microbiome. pnas.org While direct studies specifically mentioning the use of this compound in microbiome-host interplay are emerging, the principles of stable isotope tracing are well-established in this field. For instance, stable isotope tracing has been employed to identify and characterize uric acid-degrading bacteria in the human gut. frontiersin.orgnih.gov This technology can differentiate between host and microbial metabolism, a critical aspect of understanding their interplay.
The following table illustrates the potential application of this compound in distinguishing between host and microbial purine metabolism.
| Experimental Approach | Potential Finding | Significance for Microbiome-Host Interplay |
| Administration of This compound to germ-free vs. conventionalized animal models. | Differences in the profile of ¹⁵N-labeled purine metabolites in plasma and feces. | Elucidates the specific contributions of the gut microbiota to the breakdown and modification of dietary hypoxanthine. |
| In vitro incubation of This compound with specific gut bacterial strains. | Identification of ¹⁵N-labeled metabolic byproducts unique to certain bacteria. | Characterizes the purine-metabolizing capabilities of individual members of the gut microbiota. |
Recent studies have highlighted the link between alterations in the gut microbiome, purine metabolism, and various diseases, including those with neurological components. nih.gov For example, research on craniopharyngioma, a type of brain tumor, has shown a correlation between an increase in the gut bacterium Clostridium and dysregulated purine metabolism, including elevated levels of hypoxanthine. nih.gov Such findings underscore the importance of the gut-brain axis and the role of microbial metabolism in host health and disease. nih.gov By using tracers like this compound, researchers can gain a more mechanistic understanding of these intricate relationships, potentially leading to novel therapeutic interventions that target the microbiome to modulate host metabolism.
Advanced Conceptual Frameworks and Computational Approaches Utilizing Hypoxanthine 15n4 Data
Metabolic Flux Analysis (MFA) Algorithms for ¹⁵N Tracer Data Integration
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com When ¹⁵N-labeled tracers like Hypoxanthine-15N4 are used, MFA can specifically elucidate the flow of nitrogen through metabolic pathways. medchemexpress.com This is particularly valuable for distinguishing between the de novo synthesis and salvage pathways of purine (B94841) metabolism, which are crucial for cell growth and proliferation. researchgate.netnih.gov
Stable isotope-labeled metabolic flux techniques utilize tracers such as this compound to assess the contribution of different pathways to the nucleotide pool. researchgate.net For instance, in cancer cells, researchers used this compound to demonstrate that knockdown of the HIF-1α gene reduced the rate of purine synthesis from the salvage pathway, thereby identifying a key metabolic vulnerability. researchgate.net The core of ¹⁵N-MFA involves several steps:
Isotope Labeling: Cells or organisms are cultured with a ¹⁵N-labeled substrate, such as this compound. medchemexpress.com
Sample Analysis: The distribution of the ¹⁵N isotope across various downstream metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org
Computational Modeling: The isotopic labeling data are fed into computational algorithms that calculate the metabolic fluxes. These algorithms rely on a stoichiometric model of the metabolic network and the known atom transitions for each reaction.
In the context of this compound, the tracer is incorporated into inosine (B1671953) monophosphate (IMP) via the salvage enzyme hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1). nih.gov This results in an IMP molecule with four ¹⁵N atoms (m+4 isotopologue), which is readily distinguishable by mass spectrometry from IMP synthesized de novo, which would incorporate nitrogen from other sources like glutamine. nih.govbiorxiv.org
Several software packages and algorithmic approaches are available to analyze this type of data, including tools that can handle data from both ¹³C and ¹⁵N co-labeling experiments for a more comprehensive view of carbon-nitrogen metabolism. biorxiv.orgnih.gov
Table 1: Research Findings from ¹⁵N-MFA Using this compound
| Research Focus | Cell Type / Model | Key Finding | Citation |
|---|---|---|---|
| Role of HIF-1α in Purine Metabolism | PC9 Lung Adenocarcinoma Cells | HIF-1α knockdown did not alter de novo purine synthesis but significantly reduced the synthesis rate from the salvage pathway, as traced by this compound. | researchgate.net |
| Metabolic Response to ETC Blockade | H460 Lung Cancer Cells | Inhibition of the electron transport chain (ETC) increased the labeling of AMP and GMP from [¹⁵N₄]hypoxanthine, indicating a greater reliance on the purine salvage pathway. | nih.gov |
| Role of NUDT5 in Purine Salvage | WT and NUDT5-null Cells | WT and NUDT5-null cells showed similar levels of labeled purine nucleotides from [¹⁵N₄]hypoxanthine, indicating that the NUDT5 enzyme is not required for purine salvage. | biorxiv.org |
Kinetic Modeling of Purine Metabolic Networks
While MFA provides steady-state flux values, kinetic modeling aims to describe the dynamic behavior of a metabolic system. It uses mathematical equations (often ordinary differential equations) to represent the rate of change of metabolite concentrations over time. Data from this compound tracer experiments are invaluable for developing and validating these models. Kinetic tracing with [¹⁵N₄]hypoxanthine allows researchers to observe the rate of label incorporation into purine nucleotides like AMP and GMP. nih.gov
A typical kinetic model of purine metabolism would include compartments for different metabolite pools (e.g., intracellular and extracellular) and rate constants for transport and enzymatic reactions. cambridge.orgresearchgate.net For example, a two-compartment model was used to describe the metabolism of purine derivatives in cattle, fitting ¹⁵N enrichment data using specialized software like SAAM II to determine fractional rate constants. researchgate.net
By pulsing the system with this compound and measuring the time course of ¹⁵N enrichment in downstream products, researchers can estimate key kinetic parameters. For example, studies have followed the metabolic fate of labeled adenosine (B11128), which is deaminated to inosine (a derivative of hypoxanthine), to understand the kinetics of the purine nucleotide cycle. nih.gov These kinetic insights are crucial for understanding how metabolic networks respond to perturbations and maintain homeostasis. biorxiv.org
Computational Simulation of Isotopic Labeling Patterns
Computational simulation of isotopic labeling is a fundamental component of modern metabolic research that complements experimental work with this compound. acs.org Simulating the expected labeling patterns of metabolites before conducting an experiment is essential for optimizing the experimental design, such as selecting the most informative isotope tracer. acs.org
Several software tools have been developed to perform these simulations:
FreeFlux: An open-source Python package that can simulate labeling patterns for both steady-state and transient (nonstationary) conditions, supporting complex labeling strategies. acs.org
EMUlator: A Python-based simulator that uses the Elementary Metabolite Unit (EMU) algorithm, which significantly reduces the complexity of the computational problem without losing information, making it suitable for large-scale networks. frontiersin.org
Peakr: A tool designed to simulate NMR spectra from given chemical shifts and labeling patterns, which is useful for predicting spectral crowding and optimizing experiments. oup.com
ML-Flux: A machine-learning framework that trains deep learning models by simulating atom transitions across metabolic models to predict fluxes directly from labeling patterns. nih.gov
These simulations take a metabolic network model and a defined flux distribution as input and predict the mass isotopologue distribution (MID) for metabolites of interest. The ability to simulate how the ¹⁵N atoms from this compound will distribute through the purine network allows researchers to form clear hypotheses and provides a baseline for interpreting complex experimental data. nih.gov This predictive power is crucial for distinguishing between different metabolic scenarios that might otherwise be indistinguishable.
Table 2: Software for Isotope Labeling Simulation and Analysis
| Software/Tool | Primary Function | Key Feature | Citation |
|---|---|---|---|
| FreeFlux | Labeling pattern simulation and flux analysis | Supports both steady-state and isotopically nonstationary MFA. | acs.org |
| EMUlator | Isotope labeling simulation | Based on the efficient Elementary Metabolite Unit (EMU) algorithm. | frontiersin.org |
| Protein Prospector | Quantification of ¹⁵N labeled samples | Web-based software for analyzing large-scale ¹⁵N labeled proteomic samples. | frontiersin.org |
| ML-Flux | Metabolic flux quantification | Uses deep learning trained on simulated labeling patterns to predict fluxes. | nih.gov |
| COSMOS | Multi-omics data integration | Integrates phosphoproteomics, transcriptomics, and metabolomics with prior knowledge networks for causal reasoning. | nih.gov |
Integration of Multi-Omics Data with ¹⁵N Metabolomics for Systems Biology Insights
To gain a holistic understanding of biological systems, data from ¹⁵N metabolomics experiments using tracers like this compound are increasingly being integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. mdpi.comnih.govnih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes to their underlying genetic and regulatory drivers, providing deep systems biology insights. nih.govnih.gov
Metabolomics provides a snapshot of the physiological endpoint of cellular processes, reflecting the combined effects of the genome, transcriptome, and proteome. nih.gov The integration of these data layers can uncover complex patterns and causal relationships that would be missed by single-omics analyses. mdpi.com
A prime example is the study of cancer metabolism. By combining ¹⁵N-metabolomics data from this compound with transcriptomics, researchers have linked the metabolic phenotype of increased purine salvage to the upregulation of specific genes like HPRT1 under the control of the transcription factor HIF-1α. researchgate.net This integrated approach provided a mechanistic hypothesis for how cancer cells adapt their metabolism to support tumorigenesis. researchgate.net Similarly, combining ¹⁵N labeling, metabolomics, and genomics is a powerful strategy for genome mining, where biosynthetic gene clusters can be linked to the specific natural products they create. researchgate.net
Computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space) are designed to facilitate this integration by combining multi-omics datasets with extensive prior knowledge of signaling and metabolic networks to generate mechanistic hypotheses. nih.gov Such approaches are essential for moving beyond descriptive analysis to a predictive and mechanistic understanding of complex biological systems. nih.govfortunejournals.com
Future Directions and Emerging Research Avenues for Hypoxanthine 15n4
Development of Novel Isotopic Labeling Strategies
The utility of Hypoxanthine-15N4 is intrinsically linked to the broader strategies of stable isotope labeling. medchemexpress.commedchemexpress.com Future research is focused on developing more sophisticated labeling schemes to provide a more dynamic and detailed picture of metabolic networks.
One emerging area is the use of mixed or multiple isotope labeling, where this compound is used in conjunction with other labeled compounds, such as those containing carbon-13 (¹³C). medchemexpress.comnih.gov This dual-labeling approach allows researchers to simultaneously track the fate of both nitrogen and carbon atoms from different precursors through metabolic pathways. For example, using ¹³C-labeled glucose alongside ¹⁵N-labeled glutamine or purines can elucidate the interplay between central carbon metabolism and nucleotide synthesis. nih.gov This strategy is crucial for understanding how cells allocate resources between different biosynthetic processes under various physiological or pathological conditions. nih.gov
Furthermore, combining different labeled versions of the same precursor, such as this compound and Hypoxanthine-¹³C₅,¹⁵N₄, can provide deeper insights into pathway dynamics and flux. nih.govotsuka.co.jp These strategies, often part of stable isotope-resolved metabolomics (SIRM), are essential for building comprehensive models of cellular metabolism. researchgate.net The development of analytical methods that can distinguish between these various isotopologues with high precision is a key area of advancement. acs.orgnih.gov
Table 1: Comparison of Isotopic Labeling Strategies Involving ¹⁵N
| Strategy | Description | Key Application with this compound | Reference |
|---|---|---|---|
| Single ¹⁵N Labeling | A single nutrient source (e.g., an ammonium (B1175870) salt or amino acid) in a growth medium is replaced with its ¹⁵N-labeled counterpart, leading to the incorporation of ¹⁵N into all nitrogen-containing metabolites. | Provides a global view of nitrogen metabolism and protein synthesis. Less specific for individual pathway tracing. | frontiersin.org |
| Specific ¹⁵N Tracer | A specific metabolite, such as this compound, is introduced to trace the flux through a particular pathway. | Directly traces the purine (B94841) salvage pathway, measuring the rate of conversion of hypoxanthine (B114508) into nucleotides like IMP, AMP, and GMP. | nih.govresearchgate.net |
| Mixed Isotope Labeling (e.g., ¹³C and ¹⁵N) | Two or more different stable isotopes are used simultaneously (e.g., ¹³C-glucose and this compound). | Allows for the simultaneous investigation of interconnected pathways, such as glycolysis and purine salvage, providing a more holistic view of cellular metabolism. | nih.gov |
| Isotopologue-Specific Labeling | Using compounds with different isotopic labeling patterns (e.g., this compound vs. Hypoxanthine-¹³C₅,¹⁵N₄). | Enables detailed metabolic flux analysis by distinguishing the contributions of different precursors to the same downstream metabolite pool. | nih.govotsuka.co.jp |
High-Throughput Screening Methodologies for Purine Metabolism Research
The complexity of purine metabolism and its role in diseases like cancer necessitates high-throughput methods to screen for potential therapeutic targets and to understand metabolic reprogramming. researchgate.netnih.gov this compound is well-suited for integration into modern high-throughput screening (HTS) platforms, particularly those based on mass spectrometry (MS). uu.nlnih.gov
Direct infusion mass spectrometry (DI-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods are being developed for the rapid profiling of metabolites from large numbers of samples. uu.nlnih.gov By incubating cells with this compound, these methods can quickly quantify the rate of ¹⁵N incorporation into downstream purine nucleotides, providing a direct measure of purine salvage pathway activity. nih.govresearchgate.net This approach allows for the screening of compound libraries for inhibitors or activators of the purine salvage pathway or for assessing the metabolic effects of genetic modifications. semanticscholar.org
For instance, a stable isotope-labeled metabolic flux technique was used to demonstrate that knockdown of HIF-1α in lung adenocarcinoma cells reduced the rate of purine synthesis from the salvage pathway, a finding enabled by tracing the metabolism of ¹⁵N₄-hypoxanthine. researchgate.net The levels of labeled downstream metabolites like AMP, ADP, and ATP were measured using CE-TOF/MS, showcasing how labeled hypoxanthine can be used in targeted metabolomic screens. researchgate.net
Table 2: Research Findings from a High-Throughput Study Using ¹⁵N₄-Hypoxanthine
| Cell Line | Genetic Modification | Tracer Used | Key Finding | Analytical Method | Reference |
|---|---|---|---|---|---|
| PC9 (Lung Adenocarcinoma) | HIF-1α knockdown (shHIF-1α) | ¹⁵N₄-hypoxanthine | Knockdown of HIF-1α reduced the synthesis rate of purine nucleotides (IMP, GMP, AMP, ATP) from the salvage pathway. | CE-TOF/MS | researchgate.net |
| DMS273 (Small Cell Lung Carcinoma) | HPRT1-knockout (KO) | [¹³C₅,¹⁵N₄]-hypoxanthine | HPRT1-KO cells showed a complete lack of incorporation of the labeled hypoxanthine into AMP, ADP, and ATP, confirming the essential role of HPRT1 in the salvage pathway. | CE-TOFMS | nih.gov |
Application in Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering aim to design and optimize microbial or cellular systems for the production of valuable compounds, such as biofuels, pharmaceuticals, and specialty chemicals. nih.govfrontiersin.orgmdpi.com These fields rely on precise control and balancing of metabolic pathways. mdpi.com this compound serves as a critical analytical tool for these engineering efforts, particularly when manipulating purine metabolism.
For example, researchers have successfully engineered Escherichia coli for the efficient biosynthesis of hypoxanthine. cas.cn In such an engineered strain, this compound could be used as a tracer to quantify the flux through the newly designed pathway and identify any metabolic bottlenecks. researchgate.netcreative-proteomics.com By tracking the incorporation of ¹⁵N into the final product and related metabolites, engineers can assess the efficiency of individual enzymatic steps and make targeted genetic modifications to improve yield. mdpi.com
This approach extends to the production of more complex purine derivatives and nucleosides. cas.cn As synthetic biology moves towards creating more intricate genetic circuits and non-natural metabolic routes, the ability to trace the flow of nitrogen using tools like this compound will be indispensable for debugging and optimizing these complex biological systems. nih.govfrontiersin.org
Table 3: Potential Applications of this compound in Biotechnology
| Application Area | Specific Use Case | Expected Outcome | Reference |
|---|---|---|---|
| Metabolic Engineering | Tracing nitrogen flux in an E. coli strain engineered to overproduce hypoxanthine. | Identification of rate-limiting steps and metabolic bottlenecks in the engineered purine biosynthesis pathway. | mdpi.comcas.cn |
| Synthetic Biology | Validating the function of a synthetic genetic circuit designed to regulate purine salvage. | Quantifying the change in flux through the purine salvage pathway in response to the circuit's activity. | nih.govfrontiersin.org |
| Pharmaceutical Production | Optimizing a microbial chassis for the production of a purine analog drug. | Measuring the efficiency of precursor incorporation and identifying competing pathways that divert nitrogen away from the desired product. | nih.gov |
Advances in Non-Invasive ¹⁵N Detection Techniques
A significant advantage of using stable isotopes like ¹⁵N is the potential for non-invasive analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govtandfonline.com While MS-based methods typically require cell destruction, NMR can be used to study metabolic processes in intact, living cells or even in vivo. researchgate.nettandfonline.com
Historically, the low intrinsic sensitivity of the ¹⁵N nucleus has been a major limitation for NMR-based studies. tandfonline.com However, recent advances are overcoming this challenge. These include the development of higher-field magnets, cryogenically cooled probes, and advanced pulse sequences that enhance signal detection. nih.gov Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allow for the indirect detection of ¹⁵N through the much more sensitive ¹H nucleus, significantly reducing acquisition times. researchgate.nettandfonline.com
These advancements make it increasingly feasible to non-invasively monitor the metabolism of this compound in real-time. researchgate.netresearchgate.net Lowering sample temperature has also been shown to improve the characterization of ¹⁵N-labeled metabolites by reducing line broadening. researchgate.net The ability to observe the conversion of this compound into downstream products within a living system without invasive sampling represents a major frontier in metabolic research, promising a more dynamic understanding of purine metabolism in health and disease. nih.govmdpi-res.com
Table 4: Advanced NMR Techniques for ¹⁵N Detection
| Technique | Principle | Advantage for this compound Studies | Reference |
|---|---|---|---|
| High-Field NMR | Utilizes stronger magnetic fields (e.g., >700 MHz) to increase signal dispersion and sensitivity. | Better resolution of signals from different ¹⁵N-containing metabolites, improving identification and quantification. | nih.govacs.org |
| Cryoprobes | A technology that cools the NMR detector electronics to cryogenic temperatures (~20 K) to reduce thermal noise. | Substantial increase in signal-to-noise ratio, enabling detection of lower concentration metabolites. | nih.gov |
| ¹H-¹⁵N HSQC | A 2D NMR experiment that correlates ¹⁵N nuclei with their directly attached protons. Detection occurs on the more sensitive ¹H channel. | Greatly enhanced sensitivity compared to direct ¹⁵N detection, allowing for faster data acquisition on smaller sample amounts. | researchgate.nettandfonline.com |
| Low-Temperature NMR | Running experiments at reduced temperatures (e.g., -5 °C) with solvents to prevent freezing. | Reduces signal line broadening, leading to sharper peaks and more facile characterization of ¹⁵N-labeled amino acids and other metabolites. | researchgate.netresearchgate.net |
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
